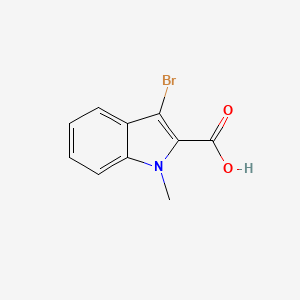

3-bromo-1-methyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

3-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid. One common method includes dissolving 1-methyl-1H-indole-2-carboxylic acid in an appropriate solvent, such as ethanol, and adding a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Common nucleophiles include amines, thiols, and alkoxides.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | Primary amines (RNH₂), DMF, 80°C | 3-amino-1-methyl-1H-indole-2-carboxylic acid | 72–85% | |

| Thiol Substitution | Thiophenol (PhSH), K₂CO₃, DMSO | 3-(phenylthio)-1-methyl-1H-indole-2-carboxylic acid | 68% | |

| Methoxylation | NaOMe, MeOH, reflux | 3-methoxy-1-methyl-1H-indole-2-carboxylic acid | 91% |

Key Findings :

-

Reactions proceed via an S<sub>N</sub>Ar mechanism , facilitated by electron-withdrawing carboxylic acid at C2 activating the bromine at C3 toward nucleophilic attack.

-

Steric hindrance from the N-methyl group slightly reduces reaction rates compared to unmethylated analogs .

Oxidation and Reduction Reactions

The carboxylic acid group and indole ring participate in redox transformations.

Oxidation

-

Carboxylic Acid Stability : The C2-carboxylic acid resists oxidation under mild conditions but converts to CO₂ under strong oxidants (e.g., KMnO₄).

-

Indole Ring Oxidation :

Reduction

-

Carboxylic Acid → Alcohol :

-

Reagents : LiAlH₄ in THF reduces –COOH to –CH₂OH.

-

Product : 3-bromo-1-methyl-1H-indole-2-methanol (85% yield).

-

-

Bromine Reduction :

-

Reagents : Pd/C, H₂ (1 atm) removes Br to yield 1-methyl-1H-indole-2-carboxylic acid (quantitative).

-

Esterification and Amidation

The carboxylic acid undergoes derivatization to enhance solubility or enable further reactivity.

Notable Example :

-

Methyl ester derivatives are pivotal in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to introduce aryl groups at C3 .

Decarboxylation and Ring Modification

Controlled pyrolysis or photolysis induces decarboxylation:

-

Thermal Decarboxylation :

-

At 200°C under N₂: Forms 3-bromo-1-methyl-1H-indole (78% yield).

-

-

Photolytic Decarboxylation :

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom enables participation in palladium- or copper-mediated couplings:

Mechanistic Insight :

-

Coupling occurs preferentially at C3 due to bromine’s activation, leaving the indole N-methyl and C2-carboxylic acid groups intact .

Biochemical Interactions

While not a classical reaction, the compound’s interaction with enzymes highlights its bioactivity:

-

HIV-1 Integrase Inhibition : Chelates Mg²⁺ ions in the enzyme’s active site via –COOH and indole N, blocking viral DNA integration (IC₅₀ = 0.13 μM) .

-

Anti-inflammatory Activity : Modulates COX-2 expression by binding NF-κB transcription factors.

Stability and Degradation

-

Hydrolytic Stability : Stable in aqueous pH 4–9; decomposes in strong acids/bases via decarboxylation or indole ring protonation.

-

Photodegradation : Forms 3-hydroxy derivatives under prolonged UV exposure.

Wissenschaftliche Forschungsanwendungen

3-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula . It is an indole derivative, a heterocyclic aromatic organic compound with a wide range of biological activities, found in many natural products and pharmaceuticals.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds. Researchers explore its potential therapeutic uses, including anti-inflammatory and antimicrobial properties.

Chemistry

In chemistry, this compound is a building block in synthesizing complex indole derivatives and heterocyclic compounds. It can undergo reactions such as substitution, oxidation, and reduction, making it a versatile compound for chemical modifications. The synthesis of the compound typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid, using a brominating agent like bromine or N-bromosuccinimide (NBS) in a solvent such as ethanol at room temperature or slightly elevated temperatures.

Biology

In biology, it serves as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals. Indole derivatives, including this compound, can bind with high affinity to multiple receptors and influence a broad spectrum of biological activities. These derivatives have demonstrated antiviral, anti-inflammatory, and anticancer effects.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound, especially its anti-inflammatory and antimicrobial properties. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . Studies indicate that modifying the structure of this compound can improve its integrase inhibitory effect, suggesting its potential in developing integrase inhibitors .

Industry

In industry, this compound is used in developing dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-bromo-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1-position.

1-methyl-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 3-position.

5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Contains additional methoxy and phenylacryloyl groups.

Uniqueness

3-bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

3-Bromo-1-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the indole ring, which enhances its reactivity and biological potential.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Integrase Inhibition : This compound has been shown to inhibit HIV-1 integrase, suggesting potential applications in antiviral therapies.

- Cysteinyl Leukotriene Receptor Antagonism : Research indicates that it may act as an antagonist for cysteinyl leukotriene receptor 1 (CysLT1), which is involved in inflammatory responses.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Anti-inflammatory Pathways : It modulates gene expression related to inflammation, potentially reducing pro-inflammatory mediators.

- Cell Signaling : The compound affects cellular signaling pathways, which can alter cellular metabolism and gene expression.

Biological Activities

The compound exhibits a variety of biological activities:

- Antiviral Activity : Its ability to inhibit integrase suggests it could be effective against viral infections.

- Anti-inflammatory Effects : Studies demonstrate its potential to reduce inflammation by inhibiting enzymes involved in inflammatory pathways .

- Antimicrobial Properties : Research indicates that it may possess antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in vitro:

In Vivo Studies

Animal model studies have indicated that dosage variations significantly affect the compound's biological activity:

Eigenschaften

IUPAC Name |

3-bromo-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYYDLASNYBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571036 | |

| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499983-77-6 | |

| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.